4-Bromo-1-cyclohexene
Description
Contextual Significance in Synthetic Organic Chemistry
In the landscape of synthetic organic chemistry, 4-Bromo-1-cyclohexene is a valuable intermediate. smolecule.com Its utility stems from the presence of two key reactive sites: the carbon-carbon double bond and the carbon-bromine bond. smolecule.com This dual functionality allows for a wide array of chemical transformations, making it a versatile precursor in the synthesis of various organic molecules. smolecule.comfiveable.me
The bromine atom, a good leaving group, can be readily displaced by a variety of nucleophiles, enabling the introduction of different functional groups at the allylic position. smolecule.com Simultaneously, the double bond can participate in a range of reactions, including electrophilic additions and cycloadditions. smolecule.com This reactivity profile allows chemists to strategically modify the molecule and construct complex carbocyclic and heterocyclic frameworks.
The ability to functionalize both the double bond and the allylic position makes this compound a key starting material for the synthesis of pharmaceuticals, agrochemicals, and materials with specific electronic or optical properties. ontosight.aiazjm.org For instance, the cyclohexene (B86901) ring is a common motif in many biologically active natural products and synthetic drugs. acs.org The strategic placement of a bromine atom on this scaffold provides a convenient handle for further molecular elaboration.
Structural Features and Research Interest in Cyclohexene Systems
The structure of this compound is characterized by a six-membered carbon ring containing a single double bond and a bromine atom attached to the carbon atom adjacent to the double bond (the allylic position). smolecule.comnih.gov This specific arrangement of atoms gives rise to its unique chemical properties and is a focal point of research interest.
The cyclohexene ring itself is a conformationally flexible system, and the presence of substituents influences its preferred three-dimensional shape. Understanding these conformational preferences is crucial for predicting the stereochemical outcome of reactions. The interplay between the double bond and the allylic bromine substituent significantly impacts the molecule's reactivity. The double bond can influence the reactivity of the C-Br bond, and conversely, the bromine atom can affect the reactions of the double bond.
Research into cyclohexene derivatives like this compound is driven by the desire to understand fundamental principles of reactivity and selectivity in organic reactions. fiveable.meacs.org For example, studying how different reagents and reaction conditions affect the outcome of reactions with this compound provides valuable data on reaction mechanisms. researchgate.net This knowledge is then applied to the synthesis of complex target molecules with a high degree of control over their structure and stereochemistry. The development of new synthetic methods often involves exploring the reactivity of such fundamental building blocks. fiveable.meontosight.ai
Interactive Data Table: Physicochemical Properties of this compound
| Property | Value | Reference |
| Molecular Formula | C₆H₉Br | nih.govlookchem.comnist.gov |
| Molecular Weight | 161.04 g/mol | nih.govnmppdb.com.ng |
| Boiling Point | 164.1 °C at 760 mmHg | lookchem.com |
| Density | 1.411 g/cm³ | lookchem.com |
| Refractive Index | 1.526 | lookchem.com |
| Flash Point | 52.3 °C | lookchem.com |
Structure
3D Structure
Properties
IUPAC Name |
4-bromocyclohexene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H9Br/c7-6-4-2-1-3-5-6/h1-2,6H,3-5H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IDYIRPALXVSDCK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CC=C1)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H9Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50334443 | |
| Record name | 4-Bromo-1-cyclohexene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50334443 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
161.04 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
3540-84-9 | |
| Record name | 4-Bromo-1-cyclohexene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50334443 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-bromocyclohex-1-ene | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Advanced Synthetic Methodologies for 4 Bromo 1 Cyclohexene
Electrophilic Halogenation Pathways to 4-Bromo-1-cyclohexene
Electrophilic addition of bromine to cyclohexene (B86901) typically results in the formation of a dibrominated product. However, under controlled conditions, it is possible to achieve regioselective bromination to yield this compound.
Regioselective Bromination of Cyclohexene Precursors
The direct electrophilic bromination of cyclohexene with molecular bromine (Br₂) in an inert solvent can lead to the formation of this compound, although this is often in competition with the formation of the trans-1,2-dibromocyclohexane. The selectivity for the desired product can be influenced by the reaction conditions. One approach involves the treatment of cyclohexene with bromine in an inert solvent to achieve selective bromination at the allylic position.
Mechanistic Aspects of Electrophilic Bromination in Cyclic Systems
The electrophilic addition of bromine to an alkene, such as cyclohexene, proceeds through a well-established mechanism involving a cyclic bromonium ion intermediate. cdnsciencepub.comacs.org The initial step involves the approach of the bromine molecule to the electron-rich π bond of the alkene, leading to the formation of a polar induced dipole in the bromine molecule. youtube.com The π electrons of the alkene then attack the partially positive bromine atom, displacing the bromide ion and forming a three-membered ring intermediate known as the bromonium ion. youtube.com This intermediate is then typically attacked by the bromide ion in an anti-fashion, leading to the formation of the trans-dibromide.
However, the formation of a carbocation intermediate is also possible, particularly in cases where the carbocation is stabilized. libretexts.orglibretexts.org This carbocation can then be attacked by a nucleophile to form the final product. The stability of the intermediate carbocation plays a crucial role in determining the regioselectivity of the reaction. In the case of cyclohexene, the formation of an allylic carbocation is a possibility that can lead to the formation of this compound. The reaction of an electrophile with a benzene (B151609) ring is generally slower than with an alkene due to the stability of the aromatic system. libretexts.org
Allylic Bromination Strategies for this compound
A more selective and widely used method for the synthesis of this compound is allylic bromination, which involves the substitution of a hydrogen atom at the allylic position (the carbon atom adjacent to the double bond).
Utilization of N-Bromosuccinimide (NBS) in Controlled Bromination
N-Bromosuccinimide (NBS) is the reagent of choice for allylic bromination. masterorganicchemistry.comdoubtnut.com The use of NBS in a non-polar solvent such as carbon tetrachloride (CCl₄), often in the presence of a radical initiator like light or peroxides, allows for the selective bromination of the allylic position of cyclohexene to produce this compound. libretexts.orgpearson.com The key advantage of using NBS is that it provides a low, constant concentration of molecular bromine in the reaction mixture, which favors the radical substitution pathway over electrophilic addition to the double bond. masterorganicchemistry.comlibretexts.org The reaction of cyclohexene with NBS in the presence of an initiator is a standard method for producing this compound. pearson.com
Radical Reaction Mechanisms in Allylic Bromination
The allylic bromination with NBS proceeds via a free radical chain mechanism. libretexts.orgchemistrysteps.comchemtube3d.com The reaction is initiated by the homolytic cleavage of the N-Br bond in NBS or a small amount of Br₂ to generate a bromine radical. chemistrysteps.comyoutube.com This bromine radical then abstracts an allylic hydrogen from cyclohexene, which is the most weakly bound hydrogen atom, to form a resonance-stabilized allylic radical and hydrogen bromide (HBr). libretexts.orgchemistrysteps.com This allylic radical is more stable than a tertiary radical due to resonance delocalization. doubtnut.comchemistrysteps.com The HBr produced then reacts with NBS to generate a molecule of bromine. libretexts.orgchemistrysteps.com Finally, the allylic radical reacts with the newly formed bromine molecule to yield the this compound product and another bromine radical, which continues the chain reaction. libretexts.orgyoutube.com The low concentration of Br₂ maintained by the reaction of HBr with NBS is crucial to suppress the competing electrophilic addition reaction. chemistrysteps.com
Dehydrohalogenation Routes from Substituted Cyclohexane Derivatives
Dehydrohalogenation, an elimination reaction that removes a hydrogen halide from a substrate, serves as a foundational method for synthesizing alkenes. In the context of this compound, this approach typically starts from a disubstituted cyclohexane, such as 1,2-dibromocyclohexane (B1204518) or 1,4-dibromocyclohexane. The primary challenge in this synthesis is to control the reaction to achieve a single elimination (monodehydrobromination) rather than a double elimination, which would lead to the formation of cyclohexadiene. google.comphasetransfercatalysis.com
The regioselectivity of the elimination is governed by Zaitsev's rule, which predicts the formation of the most substituted, and therefore most stable, alkene. wikipedia.org However, the stereochemistry of the starting material and the choice of base can significantly influence the product distribution. For an E2 elimination mechanism to proceed efficiently, the hydrogen atom and the leaving group (bromine) must be in an anti-periplanar conformation.
Standard conditions using strong, sterically unhindered bases like potassium hydroxide (B78521) in ethanol (B145695) often favor the more thermodynamically stable conjugated diene product, 1,3-cyclohexadiene, through successive eliminations. google.com To selectively synthesize bromocyclohexene isomers, more specialized reagents are required. Research has shown that the use of a "complex base," such as a mixture of sodium amide (NaNH₂) and sodium tert-butoxide (ButONa), can favor the formation of 1-bromocyclohexene from trans-1,2-dibromocyclohexane. This demonstrates that careful selection of the base system is critical for controlling the extent of dehydrobromination and achieving the desired monobrominated product.
Table 1: Influence of Base on Dehydrobromination of trans-1,2-dibromocyclohexane
| Base System | Major Product(s) | Mechanism Insight |
| Potassium Hydroxide (KOH) in Ethanol | 1,3-Cyclohexadiene | Favors double E2 elimination. |
| Sodium Amide (NaNH₂) | Unreacted Starting Material | Ineffective for desired elimination alone under specific conditions. |
| Sodium t-Butoxide (ButONa) | Unreacted Starting Material | Ineffective for desired elimination alone under specific conditions. |
| NaNH₂ + ButONa ("Complex Base") | 1-Bromocyclohexene, Cyclohexene | Promotes controlled syn-elimination and debromination. |
Alkylation-Based Syntheses of this compound Analogues
The synthesis of analogues of this compound, featuring various alkyl substituents, is crucial for creating libraries of compounds for further chemical and pharmaceutical development. Advanced alkylation methodologies, particularly those employing transition-metal catalysis, offer powerful tools for this purpose. These methods often involve the direct functionalization of C-H bonds, providing a more atom-economical route compared to traditional cross-coupling reactions that require pre-functionalized starting materials.
Ruthenium(II)-catalyzed C-H activation has emerged as a versatile strategy for the alkylation and olefination of alkenes and arenes. rsc.orgorganic-chemistry.org This approach typically uses a directing group on the substrate to guide the metal catalyst to a specific C-H bond, ensuring high regioselectivity. While specific examples detailing the direct C-H alkylation of this compound are not prevalent, the principles can be applied to synthesize its analogues. For instance, a cyclohexene derivative bearing a suitable directing group could undergo ruthenium-catalyzed coupling with various alkyl halides to install substituents at specific positions on the ring. rsc.org
This catalytic process allows for the formation of C(sp²)-C(sp³) bonds under relatively mild conditions. The general mechanism involves:
Chelation-assisted C-H bond activation by the Ruthenium(II) catalyst.
Oxidative addition of an alkyl halide to the ruthenacycle intermediate.
Reductive elimination to form the C-C bond and regenerate the active catalyst.
This methodology provides a pathway to a diverse range of this compound analogues by varying the alkyl halide coupling partner, enabling the systematic modification of the core structure.
Optimization of Reaction Conditions for Enhanced Yield and Selectivity in this compound Synthesis
The most common and direct route to synthesize this compound is through the allylic bromination of cyclohexene using N-Bromosuccinimide (NBS). libretexts.orglibretexts.org This reaction proceeds via a free-radical chain mechanism. masterorganicchemistry.com The key to achieving high yield and selectivity for the desired 4-bromo product over the 1,2-dibromo addition product is to maintain a very low concentration of molecular bromine (Br₂) in the reaction mixture. NBS serves this purpose by reacting with the HBr byproduct to slowly generate Br₂. libretexts.orgmasterorganicchemistry.com
Optimization of this reaction involves careful control over several parameters:
Radical Initiator: The reaction requires initiation, which can be achieved using chemical initiators like azobisisobutyronitrile (AIBN) or benzoyl peroxide, or by using UV light. wikipedia.org The choice and concentration of the initiator can affect the reaction rate and efficiency.
Solvent: The reaction is typically performed in a non-polar, anhydrous solvent, with carbon tetrachloride (CCl₄) being a classic choice. wikipedia.org The solvent's role is to dissolve the reactants without participating in the reaction and to help maintain the low bromine concentration needed for substitution.
Temperature: The reaction is often run at the reflux temperature of the solvent to ensure a steady rate of radical initiation and propagation. commonorganicchemistry.com However, temperature must be controlled to prevent unwanted side reactions.
Purity of NBS: For optimal results, NBS should be purified, as impurities can affect the reaction's outcome. wikipedia.org
Table 2: Key Parameters for Optimization of Allylic Bromination
| Parameter | Condition/Reagent | Role in Optimization |
| Brominating Agent | N-Bromosuccinimide (NBS) | Maintains a low concentration of Br₂, favoring substitution over addition. masterorganicchemistry.com |
| Initiator | AIBN, Benzoyl Peroxide, UV Light | Initiates the radical chain reaction. wikipedia.org |
| Solvent | Carbon Tetrachloride (CCl₄) | Anhydrous, non-polar medium. |
| Temperature | Reflux | Provides energy for initiation and propagation steps. commonorganicchemistry.com |
While the allylic bromination with NBS is primarily a radical-initiated reaction rather than a traditionally catalyzed one, catalytic methods are highly relevant to the alternative dehydrohalogenation route. Phase-transfer catalysis (PTC) is a powerful technique for carrying out reactions between reactants in immiscible phases, such as an aqueous base and an organic substrate. google.com
In the dehydrohalogenation of a dibromocyclohexane, an aqueous solution of a strong base (e.g., NaOH) can be used with a lipophilic organic substrate. A phase-transfer catalyst, typically a quaternary ammonium (B1175870) or phosphonium (B103445) salt (e.g., tetrabutylammonium (B224687) bromide), facilitates the reaction by transporting hydroxide ions (OH⁻) from the aqueous phase into the organic phase. phasetransfercatalysis.com This allows the elimination reaction to proceed under milder and more controlled conditions than a single-phase reaction in a harsh solvent like ethanol.
The choice of catalyst is crucial for efficiency. More organophilic (lipophilic) quaternary salts, such as tetraoctylammonium bromide, have been shown to be more effective for E2 dehydrobromination of non-activated substrates compared to smaller catalysts like triethylbenzylammonium (TEBA). phasetransfercatalysis.com This is because they are better able to transport the anion into the organic phase.
For the large-scale industrial production of this compound, safety, efficiency, and environmental impact are paramount. Traditional batch processing of radical brominations can be hazardous due to the exothermic nature of the reaction and the use of toxic reagents. Modern industrial synthesis is increasingly moving towards continuous-flow chemistry to mitigate these risks. nih.gov
A continuous-flow reactor offers several advantages over batch reactors:
Enhanced Safety: The small volume of the reactor at any given time minimizes the risk of runaway reactions. Hazardous reagents can be generated in-situ and consumed immediately. nih.gov
Superior Heat and Mass Transfer: The high surface-area-to-volume ratio allows for precise and efficient temperature control, which is critical for selective reactions. almacgroup.com
Improved Consistency and Yield: Automated control over parameters like flow rate, temperature, and residence time leads to a more reproducible process and often higher yields. nih.gov
Scalability: Scaling up production is achieved by running the reactor for a longer duration or by "numbering up" (running multiple reactors in parallel), which is often simpler and safer than scaling up a large batch reactor. almacgroup.com
A continuous-flow setup for the allylic bromination of cyclohexene could involve pumping solutions of cyclohexene and NBS (with an initiator) through a heated, transparent tube irradiated with a UV lamp, followed by in-line purification steps. acs.org This approach contains the hazardous materials within a closed system and allows for a highly controlled and efficient manufacturing process. ucd.ie
Mechanistic Investigations of 4 Bromo 1 Cyclohexene Reactivity
Electrophilic Addition Reactions Across the Alkene Moiety
The presence of a carbon-carbon double bond makes the cyclohexene (B86901) ring of 4-bromo-1-cyclohexene electron-rich and susceptible to attack by electrophiles. This reactivity is central to the functionalization of the alkene moiety.
The electrophilic addition of halogens, such as bromine (Br₂) or chlorine (Cl₂), to the double bond of this compound proceeds through a characteristic cyclic halonium ion intermediate. chemguide.co.uklibretexts.org The reaction is initiated when the π-electron cloud of the alkene polarizes the approaching halogen molecule, creating an induced dipole. chemguide.co.uk The alkene's π-bond then attacks the electrophilic halogen atom, displacing the other as a halide ion. youtube.com
Simultaneously, a lone pair of electrons from the attacking halogen atom forms a bond with the other carbon of the original double bond. csbsju.edulumenlearning.com This concerted process results in the formation of a three-membered ring containing the halogen atom, known as a cyclic bromonium (or chloronium) ion. chemguide.co.ukcsbsju.edulibretexts.org In this intermediate, the positive charge is delocalized over the halogen atom and the two carbon atoms. chemguide.co.uk The formation of this bridged ion is a critical step that dictates the stereochemical outcome of the reaction. csbsju.edu The bromonium ion is susceptible to nucleophilic attack, which leads to the opening of the strained ring and the formation of the final addition product. youtube.com
The stereochemistry of electrophilic addition to the cyclohexene ring is decisively controlled by the cyclic halonium ion intermediate. libretexts.org The bridged structure of the halonium ion effectively shields one face of the ring system. csbsju.edu Consequently, the subsequent nucleophilic attack by the halide ion (e.g., Br⁻) can only occur from the opposite face, in a process analogous to an SN2 reaction. libretexts.orgchemtube3d.comchemistrysteps.com
This back-side attack forces the ring to open, resulting in the two halogen atoms being added to opposite sides of the original double bond. youtube.com This type of addition is termed anti-addition. libretexts.orgyoutube.com For instance, the bromination of cyclohexene exclusively yields trans-1,2-dibromocyclohexane. chemtube3d.comchemistrysteps.com When applied to this compound, the addition of a halogen X₂ across the double bond results in a product where the two newly added halogen atoms have a trans-diaxial relationship in the initial chair conformation of the product, before any potential ring-flipping. youtube.com The reaction is therefore highly stereoselective. chemtube3d.com
The addition of hydrogen halides (H-X) to the unsymmetrical double bond of this compound raises the question of regiochemistry—that is, which carbon atom receives the hydrogen and which receives the halogen. masterorganicchemistry.com
Markovnikov Addition Under standard conditions (polar protic solvents), the addition of H-X follows Markovnikov's rule. organic-chemistry.orglumenlearning.com The reaction is initiated by the protonation of the double bond by the acid (e.g., HBr). The proton adds to the carbon atom that bears the greater number of hydrogen atoms, leading to the formation of the more stable carbocation intermediate. lumenlearning.comlibretexts.org In the case of this compound, this would involve the formation of a secondary, allylic carbocation, which is stabilized by resonance. The subsequent attack by the halide ion (Br⁻) on this carbocation yields the Markovnikov product. leah4sci.com
Anti-Markovnikov Addition In the specific case of hydrogen bromide (HBr), the regioselectivity can be reversed in the presence of radical initiators such as peroxides or UV light. organic-chemistry.orgyoutube.com This is known as the anti-Markovnikov addition. The reaction proceeds through a free-radical mechanism instead of a carbocation pathway. chemistrysteps.com A bromine radical, generated from HBr by the initiator, adds to the double bond first. This addition occurs at the less substituted carbon to produce the more stable secondary, allylic carbon radical. chemistrysteps.com This radical then abstracts a hydrogen atom from another molecule of HBr to form the final product and propagate the radical chain. organic-chemistry.org
| Reaction Condition | Mechanism | Initial Attacking Species | Intermediate | Product Type |
| HBr, dark, no peroxides | Ionic (Electrophilic Addition) | H⁺ | More stable carbocation | Markovnikov |
| HBr, peroxides (ROOR) or UV light | Free Radical | Br• | More stable carbon radical | Anti-Markovnikov |
The outcome of some chemical reactions can be governed by either kinetic or thermodynamic control. wolfram.com
Kinetic Control : At lower temperatures, reactions are typically irreversible. The major product formed is the one that is produced the fastest, meaning it has the lowest activation energy. This is referred to as the kinetic product. masterorganicchemistry.com In electrophilic additions that proceed via a carbocation, the formation of the most stable carbocation intermediate generally has the lowest activation energy, making this pathway kinetically favored. lumenlearning.com
Thermodynamic Control : At higher temperatures, the initial addition may be reversible. This allows equilibrium to be established between the starting materials, intermediates, and products. Under these conditions, the major product will be the most thermodynamically stable one, regardless of how fast it is formed. This is the thermodynamic product. wolfram.commasterorganicchemistry.com
In the context of HBr addition to this compound, the stability of the resulting bromo-substituted cyclohexene isomers would determine the thermodynamic product, whereas the stability of the intermediate carbocation or radical determines the kinetic product.
Nucleophilic Substitution Reactions of the Bromine Atom
The bromine atom at the C-4 position of this compound is an electrophilic center, susceptible to attack by nucleophiles. This allows for the synthesis of a wide array of substituted cyclohexene compounds.
As a secondary and, more importantly, an allylic halide, this compound can undergo nucleophilic substitution through both SN1 and SN2 pathways. smolecule.compearson.com
SN1 Pathway : The C-Br bond can ionize to form a bromide ion and a secondary, allylic carbocation. This carbocation is stabilized by resonance, with the positive charge delocalized over two carbon atoms. This stabilization makes the SN1 pathway more favorable than for a non-allylic secondary halide. smolecule.com The subsequent attack by a nucleophile can occur at either of the electron-deficient carbons, potentially leading to a mixture of products.
SN2 Pathway : Strong nucleophiles in polar aprotic solvents can favor a direct, bimolecular substitution (SN2 mechanism). smolecule.com In this concerted step, the nucleophile attacks the carbon bearing the bromine from the side opposite the C-Br bond, displacing the bromide ion and leading to an inversion of stereochemistry at the reaction center. pearson.com
These substitution reactions are synthetically valuable for introducing various functional groups onto the cyclohexene ring. For example, reaction with hydroxide (B78521) ions can yield cyclohexenols, alkoxides can produce ethers, and azide (B81097) ions can be used to introduce nitrogen-containing functionalities. smolecule.com This versatility makes this compound a useful building block in organic synthesis for creating more complex, functionalized cyclic molecules. paris-saclay.frresearchgate.net
| Nucleophile (Nu⁻) | Reagent Example | Product Functional Group | Product Name Example |
| Hydroxide | Sodium Hydroxide (NaOH) | Alcohol (-OH) | Cyclohexen-4-ol |
| Alkoxide | Sodium Methoxide (NaOCH₃) | Ether (-OR) | 4-Methoxycyclohexene |
| Cyanide | Sodium Cyanide (NaCN) | Nitrile (-CN) | Cyclohexene-4-carbonitrile |
| Azide | Sodium Azide (NaN₃) | Azide (-N₃) | 4-Azidocyclohexene |
| Hydrosulfide | Sodium Hydrosulfide (NaSH) | Thiol (-SH) | Cyclohexene-4-thiol |
Influence of Nucleophile and Leaving Group Characteristics
The reactivity of this compound in nucleophilic substitution reactions is critically dependent on the characteristics of both the attacking nucleophile and the bromide leaving group. These reactions can proceed through either a unimolecular (SN1) or a bimolecular (SN2) mechanism, and the preferred pathway is a direct consequence of the reaction conditions.
The bromide ion (Br⁻) is an effective leaving group because it is the conjugate base of a strong acid (HBr), making it a weak base that can stabilize the negative charge it acquires upon departing from the substrate. This inherent stability of the leaving group is a crucial factor that enables both SN1 and SN2 reactions to occur.
The nature of the nucleophile is a primary determinant in directing the mechanism. Strong nucleophiles, which are typically anionic and have a high concentration of electron density, favor the SN2 pathway. smolecule.com This concerted mechanism involves a backside attack on the carbon atom bearing the bromine, leading to an inversion of stereochemistry. smolecule.com The reaction rate is dependent on the concentration of both the substrate and the nucleophile. For this compound, strong nucleophiles such as hydroxide ions (OH⁻), alkoxides (RO⁻), and cyanide ions (CN⁻) promote the SN2 reaction. smolecule.com The efficiency of this pathway is further enhanced by the use of polar aprotic solvents like dimethyl sulfoxide (B87167) (DMSO) or acetonitrile, which solvate the counter-ion of the nucleophile but leave the nucleophile itself relatively free and highly reactive. smolecule.com
Conversely, weak or neutral nucleophiles, such as water (H₂O) and alcohols (ROH), favor the SN1 mechanism. In this stepwise process, the rate-determining step is the spontaneous dissociation of the bromide leaving group to form a carbocation intermediate. smolecule.com The weak nucleophile then attacks this electrophilic intermediate in a subsequent, faster step. The strength of the nucleophile has no bearing on the rate of an SN1 reaction because it is not involved in the rate-determining step. Polar protic solvents, like water and ethanol (B145695), facilitate the SN1 pathway by stabilizing both the departing leaving group and the carbocation intermediate through hydrogen bonding.
Table 1: Factors Influencing Nucleophilic Substitution Pathway in this compound
| Factor | Favors S_N1 Pathway | Favors S_N2 Pathway |
|---|---|---|
| Nucleophile | Weak (e.g., H₂O, ROH) | Strong (e.g., OH⁻, RO⁻, CN⁻) |
| Solvent | Polar Protic (e.g., water, ethanol) | Polar Aprotic (e.g., DMSO, acetonitrile) |
| Kinetics | First-order (Rate = k[Substrate]) | Second-order (Rate = k[Substrate][Nucleophile]) |
| Intermediate | Carbocation | None (concerted mechanism) |
Elimination Reactions to Conjugated Dienes and Related Systems
This compound can undergo elimination reactions to form the conjugated diene, 1,3-cyclohexadiene. This transformation is predominantly achieved through a bimolecular elimination (E2) mechanism, particularly in the presence of a strong, non-nucleophilic base. smolecule.com
The E2 mechanism is a concerted, single-step process where the base abstracts a proton (β-hydrogen) from a carbon adjacent to the carbon bearing the leaving group, while the carbon-bromine bond is simultaneously broken and a new π-bond is formed. smolecule.com The rate of the E2 reaction is second-order, depending on the concentrations of both the substrate and the base.
A critical requirement for the E2 mechanism in cyclic systems like this compound is the stereochemical arrangement of the departing groups. The reaction proceeds most efficiently when the β-hydrogen and the bromine leaving group are in an anti-periplanar conformation. stackexchange.comchemistrysteps.com This means that in the chair conformation of the cyclohexene ring, both the hydrogen atom on C5 (or C3) and the bromine atom on C4 must be in axial positions. smolecule.comlibretexts.orglibretexts.org Although the chair conformation where the bulky bromine atom occupies an equatorial position is more stable, there is a dynamic equilibrium between the two chair forms, allowing the reaction to proceed through the less stable conformer where the bromine is axial. umkc.edu
The choice of base is also crucial. Strong, sterically hindered bases, such as potassium tert-butoxide, are often used to favor elimination over competing substitution (SN2) reactions. The use of a strong base ensures that the proton abstraction is rapid and drives the concerted E2 pathway. In contrast, an E1 elimination, which proceeds through a carbocation intermediate, would be favored by a weak base and polar protic solvent, but it is a less common pathway for generating conjugated dienes from this substrate. stackexchange.commasterorganicchemistry.com
Table 2: Comparison of E1 and E2 Pathways for Elimination from this compound
| Feature | E1 Mechanism | E2 Mechanism |
|---|---|---|
| Base Requirement | Weak base (e.g., H₂O, ROH) | Strong base (e.g., RO⁻, OH⁻) |
| Kinetics | First-order (Rate = k[Substrate]) | Second-order (Rate = k[Substrate][Base]) |
| Mechanism | Two steps, via carbocation intermediate | One step, concerted |
| Stereochemistry | No specific geometric requirement | Requires anti-periplanar alignment (diaxial in chair form) |
| Primary Product | 1,3-Cyclohexadiene (Zaitsev's rule) | 1,3-Cyclohexadiene |
Cycloaddition and Pericyclic Reactions Involving the Alkene Moiety
The alkene moiety within this compound allows it to participate in cycloaddition and other pericyclic reactions, which are concerted reactions that proceed through a cyclic transition state. wikipedia.org The most notable of these is the Diels-Alder reaction, a [4+2] cycloaddition where a conjugated diene reacts with an alkene (the dienophile) to form a six-membered ring. organic-chemistry.orgslideshare.net
In this context, this compound acts as the dienophile, providing the 2π-electron system for the reaction. smolecule.com The reactivity of the dienophile in a Diels-Alder reaction is significantly influenced by the electronic nature of its substituents. The reaction is generally facilitated by the presence of electron-withdrawing groups on the dienophile, which lower the energy of its Lowest Unoccupied Molecular Orbital (LUMO), thereby enhancing the orbital overlap with the Highest Occupied Molecular Orbital (HOMO) of the diene. organic-chemistry.org The bromine atom at C4 is an electron-withdrawing group due to its electronegativity (inductive effect), which can enhance the dienophilic character of the double bond in this compound.
A typical Diels-Alder reaction involving this compound would react it with a conjugated diene, such as 1,3-butadiene, under thermal conditions to produce a bicyclic adduct. The reaction is stereospecific, meaning the stereochemistry of the dienophile is retained in the product. The concerted mechanism involves the simultaneous formation of two new sigma bonds and a new pi bond. wikipedia.org
Table 3: Characteristics of the Diels-Alder Reaction with this compound as the Dienophile
| Characteristic | Description |
|---|---|
| Reaction Type | [4+2] Cycloaddition (Pericyclic) |
| Reactants | Diene: Conjugated diene (e.g., 1,3-butadiene) Dienophile: this compound |
| Mechanism | Concerted, single-step reaction via a cyclic transition state. |
| Role of Substituent | The electron-withdrawing bromine atom enhances the reactivity of the alkene as a dienophile. |
| Product | A substituted bicyclic cyclohexene derivative. |
| Stereochemistry | Stereospecific; the stereochemistry of the reactants is preserved in the product. |
Rearrangement Reactions and Carbocation Stability in this compound Transformations
In reactions that proceed through a carbocation intermediate, such as SN1 or E1 pathways, this compound has the potential to undergo rearrangement reactions. masterorganicchemistry.comchemistrysteps.com These rearrangements are driven by the migration of an atom or group (typically hydrogen or an alkyl group) to form a more stable carbocation. libretexts.org
When this compound undergoes solvolysis in a polar protic solvent, the departure of the bromide ion generates a carbocation. pearson.com The initially formed carbocation is at the C4 position, making it a secondary carbocation. However, its proximity to the double bond allows for resonance stabilization, delocalizing the positive charge between C4 and C2. This resonance-stabilized species is an allylic carbocation, which is significantly more stable than a simple secondary carbocation.
The stability of this allylic carbocation intermediate reduces the driving force for rearrangement. pearson.com In many carbocation-mediated reactions, a less stable carbocation (e.g., secondary) will rearrange to a more stable one (e.g., tertiary) via a 1,2-hydride or 1,2-alkyl shift if a suitable migrating group is available on an adjacent carbon. chemistrysteps.com For the allylic carbocation derived from this compound, a rearrangement would only be favorable if it could lead to an even more stable species, such as a tertiary or a more substituted allylic carbocation. In the absence of other substituents on the ring, significant rearrangement of the carbon skeleton is less likely due to the inherent stability of the allylic cation. pearson.com The final product distribution in such reactions often reflects the capture of the resonance-stabilized carbocation by the nucleophile at either of the electron-deficient carbons (C2 or C4).
Table 4: Relative Stability of Carbocation Intermediates
| Carbocation Type | Example Structure | Relative Stability |
|---|---|---|
| Methyl | CH₃⁺ | Least Stable |
| Primary | R-CH₂⁺ | |
| Secondary | R₂CH⁺ | |
| Allylic | CH₂=CH-CH₂⁺ | (Comparable to Secondary/Tertiary) |
Advanced Spectroscopic and Computational Approaches for Structural and Electronic Elucidation
Nuclear Magnetic Resonance (NMR) Spectroscopic Analysis
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the detailed structural analysis of 4-Bromo-1-cyclohexene in solution.
¹H and ¹³C NMR spectroscopy are fundamental in confirming the regiochemistry and stereochemistry of this compound. The chemical shifts of the protons and carbons are influenced by their local electronic environments, which are dictated by the positions of the double bond and the bromine atom.
In the ¹H NMR spectrum, the olefinic protons (at C1 and C2) typically resonate in the downfield region (around 5.5-6.0 ppm) due to the deshielding effect of the double bond. The proton attached to the carbon bearing the bromine atom (C4) also experiences a downfield shift, though to a lesser extent than the olefinic protons. The remaining methylene (B1212753) protons on the cyclohexene (B86901) ring appear at higher fields.
The ¹³C NMR spectrum provides complementary information. The carbons of the double bond (C1 and C2) exhibit characteristic chemical shifts in the olefinic region (typically 120-140 ppm). The carbon atom bonded to the electronegative bromine atom (C4) is also shifted downfield. The "heavy atom effect" of bromine can influence the chemical shift of the ipso-carbon, causing a shift that is different from what would be expected based on electronegativity alone. stackexchange.com
Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound
| Atom | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) |
|---|---|---|
| C1 | ~5.8 | ~127 |
| C2 | ~5.7 | ~125 |
| C3 | ~2.3 | ~30 |
| C4 | ~4.5 | ~50 |
| C5 | ~2.2 | ~32 |
| C6 | ~2.0 | ~25 |
Note: These are approximate values and can vary depending on the solvent and experimental conditions.
For unambiguous assignment of all proton and carbon signals, especially in complex molecules or when dealing with overlapping signals, two-dimensional (2D) NMR techniques are invaluable.
COSY (Correlation Spectroscopy): This experiment reveals proton-proton couplings within the molecule. For this compound, COSY would show correlations between adjacent protons, for instance, between the olefinic protons and their neighboring methylene protons, and among the protons of the saturated part of the ring.
TOCSY (Total Correlation Spectroscopy): This experiment establishes correlations between all protons within a spin system. In this compound, TOCSY can be used to trace the connectivity of the entire proton network.
These 2D NMR experiments provide a robust framework for the complete and unequivocal assignment of the ¹H and ¹³C NMR spectra, solidifying the structural elucidation of this compound. researchgate.net
Computational chemistry offers powerful tools for predicting NMR parameters, which can aid in the interpretation of experimental spectra. nih.govbohrium.com Methods like Density Functional Theory (DFT) can be used to calculate the magnetic shielding tensors of the nuclei in a molecule. researchgate.net These shielding tensors are then converted into chemical shifts, which can be compared with the experimental data.
This computational approach is particularly useful for:
Confirming assignments: Comparing calculated and experimental chemical shifts can help validate the assignment of complex spectra.
Distinguishing between isomers: When multiple isomers are possible, computational prediction of NMR spectra for each isomer can help identify the correct structure by matching the calculated spectrum to the experimental one.
Understanding substituent effects: Computational models can provide insights into how substituents, like the bromine atom in this compound, influence the chemical shifts of nearby nuclei. modgraph.co.uk
The accuracy of these predictions has significantly improved with the development of more sophisticated computational methods and basis sets. researchgate.netnih.gov
Mass Spectrometry for Isotopic Pattern and Fragmentation Pathway Analysis
Mass spectrometry (MS) is a crucial technique for determining the molecular weight and elemental composition of this compound. A key feature in the mass spectrum of a bromine-containing compound is the characteristic isotopic pattern. Bromine has two stable isotopes, ⁷⁹Br and ⁸¹Br, with nearly equal natural abundance (approximately 50.7% and 49.3%, respectively). This results in two molecular ion peaks ([M]⁺ and [M+2]⁺) of almost equal intensity, separated by two mass units. This isotopic signature is a definitive indicator of the presence of a single bromine atom in the molecule. youtube.com
Upon ionization in the mass spectrometer, the molecular ion of this compound can undergo fragmentation, providing valuable structural information. chemguide.co.uk Common fragmentation pathways for cyclic halogenated compounds include the loss of the halogen atom (as a radical) or the loss of a hydrogen halide. The fragmentation pattern can help to confirm the structure of the molecule. libretexts.org For this compound, a prominent fragment ion would likely correspond to the loss of a bromine radical, resulting in a cyclohexenyl cation.
Table 2: Expected Isotopic Peaks and Major Fragments in the Mass Spectrum of this compound
| m/z | Ion | Description |
|---|---|---|
| 160 | [C₆H₉⁷⁹Br]⁺ | Molecular ion with ⁷⁹Br |
| 162 | [C₆H₉⁸¹Br]⁺ | Molecular ion with ⁸¹Br |
| 81 | [C₆H₉]⁺ | Loss of Br radical |
Note: The relative intensities of the molecular ion peaks will be approximately 1:1.
The study of isotope effects in fragmentation can provide deeper insights into the fragmentation mechanisms. researchgate.net
Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy for Functional Group Analysis and Electronic Transitions
Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the functional groups present in a molecule by detecting the vibrations of its bonds. pressbooks.pub For this compound, the IR spectrum would show characteristic absorption bands for:
C=C stretch: A peak in the region of 1640-1680 cm⁻¹ is indicative of the carbon-carbon double bond in the cyclohexene ring. docbrown.infolibretexts.org
=C-H stretch: Absorption bands above 3000 cm⁻¹ (typically 3020-3100 cm⁻¹) correspond to the stretching vibrations of the C-H bonds of the alkene. pressbooks.publibretexts.org
C-H stretch (alkane): Strong absorptions in the 2850-2960 cm⁻¹ range are due to the C-H stretching of the saturated part of the ring. libretexts.org
C-Br stretch: A peak in the fingerprint region, typically between 500 and 600 cm⁻¹, can be attributed to the carbon-bromine bond stretching vibration.
Table 3: Characteristic IR Absorption Bands for this compound
| Functional Group | Wavenumber (cm⁻¹) | Description |
|---|---|---|
| C=C | 1640-1680 | Alkene double bond stretch |
| =C-H | 3020-3100 | Alkene C-H stretch |
| C-H (sp³) | 2850-2960 | Alkane C-H stretch |
| C-Br | 500-600 | Carbon-bromine stretch |
Ultraviolet-Visible (UV-Vis) Spectroscopy: UV-Vis spectroscopy provides information about the electronic transitions within a molecule. libretexts.org The absorption of UV or visible light promotes electrons from a lower energy molecular orbital to a higher energy one. slideshare.net For this compound, the primary electronic transition observable in the UV region would be a π → π* transition associated with the carbon-carbon double bond. shu.ac.ukslideshare.net The presence of the bromine atom, a chromophore, can slightly influence the wavelength of maximum absorption (λ_max). slideshare.net The electronic transitions in this compound are generally of high energy and occur in the UV range. youtube.com
X-ray Crystallography for Definitive Structural Determination of Derivatives
While obtaining a suitable single crystal of this compound itself for X-ray crystallography can be challenging due to its low melting point, this technique can be applied to its solid derivatives. X-ray crystallography provides the most definitive three-dimensional structural information, including precise bond lengths, bond angles, and stereochemical relationships in the solid state. By converting this compound into a crystalline derivative, its molecular structure can be determined with high accuracy. This method is particularly powerful for confirming the relative stereochemistry of substituents on the cyclohexene ring in more complex derivatives. researchgate.net
Quantum Chemical Calculations for Electronic Structure and Reactivity
Quantum Chemical Calculations for Electronic Structure and Reactivity
Quantum chemical calculations have become an indispensable tool in modern chemistry for predicting the properties of molecules. Among the various methods, Density Functional Theory (DFT) has emerged as a particularly popular and effective approach due to its balance of accuracy and computational efficiency.
Density Functional Theory (DFT) is a computational method used to investigate the electronic structure of many-body systems. It is based on the principle that the energy of a molecule can be determined from its electron density. By minimizing the energy of the system, DFT calculations can predict the most stable three-dimensional arrangement of atoms, known as the optimized molecular geometry.
For this compound, DFT calculations can determine key structural parameters such as bond lengths, bond angles, and dihedral angles. These calculations typically show that the cyclohexene ring adopts a half-chair conformation. The predicted geometric parameters can be compared with experimental data, often showing excellent agreement. Furthermore, DFT can compute the total electronic energy of the molecule, which is crucial for determining its stability and predicting the thermodynamics of reactions it might undergo.
Table 1: Predicted Geometrical Parameters for this compound using DFT
| Parameter | Predicted Value (Å or °) |
|---|---|
| C=C Bond Length | ~1.34 Å |
| C-Br Bond Length | ~1.95 Å |
| C-C Single Bond Lengths | 1.50 - 1.54 Å |
| C=C-C Bond Angle | ~123° |
| C-C-Br Bond Angle | ~110° |
Note: These are typical values and can vary slightly depending on the specific DFT functional and basis set used for the calculation.
Frontier Molecular Orbital (FMO) theory is a fundamental concept in chemistry for describing and predicting chemical reactivity. wikipedia.org It focuses on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of reacting species. wikipedia.orgyoutube.com The HOMO is the outermost orbital containing electrons and acts as an electron donor, while the LUMO is the innermost orbital without electrons and can act as an electron acceptor. youtube.comyoutube.com
The energy of the HOMO is related to the molecule's ionization potential and its nucleophilicity, while the LUMO's energy is related to the electron affinity and electrophilicity. youtube.com The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter for determining molecular stability and reactivity. wikipedia.org A smaller gap suggests that the molecule is more easily excitable and therefore more reactive. wikipedia.org
For this compound, FMO analysis helps to predict how it will react with other molecules. The distribution of the HOMO and LUMO across the molecule indicates the most likely sites for nucleophilic and electrophilic attack, respectively.
Table 2: Calculated Frontier Molecular Orbital Energies for this compound
| Molecular Orbital | Energy (eV) |
|---|---|
| HOMO | -9.5 to -10.5 eV |
| LUMO | +0.5 to +1.5 eV |
| HOMO-LUMO Gap | ~10 to 12 eV |
Note: These values are illustrative and depend on the computational method and level of theory.
The Molecular Electrostatic Potential (MEP) is a valuable tool for understanding the charge distribution within a molecule and predicting its reactive behavior. The MEP map provides a visual representation of the electrostatic potential on the surface of the molecule. Different colors on the MEP surface indicate different regions of electrostatic potential.
Red regions indicate areas of negative electrostatic potential, which are rich in electrons and are likely sites for electrophilic attack.
Blue regions represent areas of positive electrostatic potential, which are electron-deficient and are susceptible to nucleophilic attack.
Green regions correspond to areas of neutral potential.
In this compound, the MEP map would typically show a region of negative potential (red) around the C=C double bond, indicating its nucleophilic character. The area around the bromine atom and the hydrogen atoms would exhibit a more positive potential (blue or green), suggesting their electrophilic character. This information is crucial for predicting how the molecule will interact with other reagents.
Computational models, particularly DFT, can be used to predict various spectroscopic signatures of a molecule, such as its Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectra. These theoretical spectra can be compared with experimental data to confirm the molecule's structure.
Predicted ¹H and ¹³C NMR Spectra: Theoretical calculations can predict the chemical shifts of the different hydrogen and carbon atoms in this compound. The predicted chemical shifts are based on the calculated electron density around each nucleus. For cyclohexene, three distinct signals are expected in the ¹H NMR spectrum due to the molecule's symmetry. quora.comdocbrown.info The introduction of the bromine atom at the 4-position would alter the electronic environment and thus the chemical shifts of the nearby protons and carbons.
Predicted IR Spectrum: Computational methods can also calculate the vibrational frequencies of a molecule, which correspond to the absorption peaks in its IR spectrum. For this compound, characteristic vibrational modes would include the C=C stretching vibration (typically around 1640-1680 cm⁻¹), C-H stretching vibrations (around 2800-3100 cm⁻¹), and the C-Br stretching vibration (typically in the fingerprint region, 500-600 cm⁻¹). docbrown.info Comparing the computed IR spectrum with the experimental one can help in the structural elucidation and identification of the compound.
Table 3: Predicted vs. Typical Experimental Spectroscopic Data for this compound
| Spectroscopic Feature | Predicted Range (Computational) | Typical Experimental Range |
|---|---|---|
| ¹H NMR (Olefinic H) | 5.6 - 6.0 ppm | 5.5 - 6.5 ppm quora.com |
| ¹³C NMR (Olefinic C) | 125 - 130 ppm | 120 - 140 ppm |
| IR (C=C Stretch) | 1650 - 1690 cm⁻¹ | ~1640 cm⁻¹ docbrown.info |
| IR (C-Br Stretch) | 550 - 650 cm⁻¹ | 500 - 600 cm⁻¹ |
Note: Predicted values are estimates and can vary with the level of theory. Experimental values are typical for the respective functional groups.
Strategic Applications in Complex Organic Synthesis
4-Bromo-1-cyclohexene as a Versatile Synthetic Intermediate
This compound is a valuable and versatile building block in the field of organic synthesis. Its structure, which includes a six-membered cyclohexene (B86901) ring with a double bond and a bromine atom, provides a unique combination of reactive sites. This dual reactivity, stemming from the unsaturation of the double bond and the electrophilic nature of the carbon-bromine bond, allows for a wide range of chemical transformations. The bromine atom can be readily displaced by various nucleophiles, while the double bond can participate in addition and cycloaddition reactions. This makes this compound a key intermediate in the construction of more complex molecular architectures.
The inherent reactivity of this compound makes it a suitable precursor for the synthesis of various polycyclic and heterocyclic systems. These structural motifs are prevalent in a vast array of biologically active compounds and functional materials. Through carefully designed reaction sequences, the cyclohexene ring can be elaborated and fused with other ring systems to generate intricate three-dimensional structures.
For instance, the double bond can undergo Diels-Alder reactions with suitable dienes to form bicyclic systems. Subsequent intramolecular reactions, often involving the bromine atom as a handle for further functionalization or cyclization, can lead to the formation of more complex polycyclic frameworks. Similarly, the bromine atom can be utilized in transition metal-catalyzed cross-coupling reactions to introduce aromatic or heteroaromatic moieties, which can then be cyclized to form heterocyclic systems.
| Reaction Type | Reagents and Conditions | Resulting System |
| Diels-Alder Cycloaddition | Diene, Heat or Lewis Acid Catalyst | Bicyclic Alkene |
| Suzuki Coupling | Arylboronic acid, Palladium catalyst, Base | Aryl-substituted cyclohexene |
| Heck Coupling | Alkene, Palladium catalyst, Base | Alkenyl-substituted cyclohexene |
| Sonogashira Coupling | Terminal alkyne, Palladium and Copper catalysts, Base | Alkynyl-substituted cyclohexene |
This table illustrates potential reaction pathways for the elaboration of this compound into more complex structures.
The cyclohexene scaffold is a common feature in many biologically active natural products and synthetic molecules. This compound serves as a convenient starting material for the synthesis of analogues of these compounds, which are crucial for structure-activity relationship (SAR) studies and drug discovery efforts. By systematically modifying the structure of a lead compound, researchers can probe the key molecular interactions responsible for its biological activity and optimize its pharmacological properties.
The versatility of this compound allows for the introduction of a wide variety of functional groups and structural modifications. For example, the bromine atom can be replaced with different substituents to explore the effects of steric bulk, electronics, and hydrogen bonding potential on biological activity. The double bond can be hydrogenated, epoxidized, or dihydroxylated to access a range of saturated and functionalized cyclohexyl derivatives. This ability to readily generate a library of diverse analogues makes this compound an invaluable tool in medicinal chemistry and chemical biology.
| Modification | Reagents and Conditions | Resulting Analogue | Potential Biological Application |
| Nucleophilic Substitution | Various nucleophiles (e.g., azides, amines, thiols) | Functionalized cyclohexenes | Probing receptor binding pockets |
| Hydrogenation | H₂, Pd/C | Bromocyclohexane | Investigating the role of unsaturation |
| Epoxidation | m-CPBA | 4-Bromo-1,2-epoxycyclohexane | Precursor for diol and amino alcohol synthesis |
| Dihydroxylation | OsO₄, NMO | 4-Bromo-1,2-cyclohexanediol | Mimicking carbohydrate structures |
This table provides examples of how this compound can be derivatized to produce analogues for biological testing.
Derivatization Strategies for Analytical Enhancement and Isomer Separation
In addition to its role as a synthetic intermediate, this compound and its derivatives are often subjected to further chemical modification to facilitate their analysis and separation. Derivatization can be employed to improve the volatility, thermal stability, and chromatographic behavior of these compounds, as well as to enhance their detectability by various analytical techniques.
For gas chromatography-mass spectrometry (GC-MS) and high-performance liquid chromatography (HPLC) analysis, it is often advantageous to derivatize analytes to improve their separation efficiency and detection sensitivity. While this compound itself is amenable to GC-MS analysis, its derivatives, particularly those containing polar functional groups, may require derivatization to enhance their volatility and reduce peak tailing.
Common derivatization strategies include silylation, acylation, and esterification, which serve to mask polar functional groups such as hydroxyls, amines, and carboxylic acids. For example, if this compound is converted to a diol, silylation of the hydroxyl groups with a reagent like N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) will produce a more volatile and less polar derivative that is better suited for GC-MS analysis.
Since this compound is a chiral molecule, the separation and analysis of its enantiomers can be a significant challenge. Chiral derivatization is a powerful technique used to convert a pair of enantiomers into diastereomers, which have different physical properties and can therefore be separated by standard chromatographic methods such as GC or HPLC.
This is achieved by reacting the enantiomeric mixture with a chiral derivatizing agent (CDA) that is itself enantiomerically pure. The resulting diastereomeric products will exhibit different retention times on a non-chiral chromatographic column, allowing for their quantification. The choice of CDA depends on the functional groups present in the analyte. For example, if this compound is converted to an alcohol, it can be reacted with a chiral acid chloride, such as Mosher's acid chloride, to form diastereomeric esters.
Derivatization can also be employed to introduce a chromophore or fluorophore into the analyte molecule, thereby enhancing its detectability by UV-Vis or fluorescence spectroscopy. This is particularly useful for HPLC analysis when the analyte itself does not possess a strong chromophore.
For instance, if this compound is functionalized with a primary or secondary amine, it can be reacted with a derivatizing agent such as dansyl chloride to produce a highly fluorescent derivative. This significantly lowers the limit of detection and allows for the analysis of trace amounts of the compound. Similarly, the introduction of an aromatic ring system can enhance the UV absorbance of the molecule, facilitating its detection by a standard UV detector in an HPLC system.
Stereochemical and Regiochemical Control in 4 Bromo 1 Cyclohexene Transformations
Stereoselectivity in Addition Reactions to the Cyclohexene (B86901) Ring
Addition reactions to the double bond of 4-bromo-1-cyclohexene are profoundly influenced by the stereochemical environment of the ring and the mechanism of the reaction. The facial selectivity of the attack on the π-system leads to specific stereoisomeric products.
A classic example is the electrophilic addition of bromine (Br₂). The reaction proceeds through a cyclic bromonium ion intermediate, which can form on either the top or bottom face of the cyclohexene ring. libretexts.org The subsequent nucleophilic attack by a bromide ion occurs from the side opposite to the bromonium ion ring, resulting in a net anti-addition. libretexts.orgpbworks.com For cyclohexene, this leads exclusively to the racemic mixture of trans-1,2-dibromocyclohexane. chemtube3d.com In the case of this compound, this anti-addition dictates that the two incoming bromine atoms will be trans to each other.
In contrast, dihydroxylation with osmium tetroxide (OsO₄) proceeds through a concerted mechanism involving a cyclic osmate ester intermediate. masterorganicchemistry.com This mechanism ensures that both hydroxyl groups are delivered to the same face of the double bond, a process known as syn-addition. masterorganicchemistry.com The reaction of cyclohexene with OsO₄, for instance, yields exclusively cis-cyclohexane-1,2-diol. masterorganicchemistry.com
Epoxidation reactions, often carried out with peroxy acids, also involve the syn-addition of an oxygen atom to the double bond. The stereochemical outcome can be influenced by existing functional groups. In related cyclohexene systems, such as allylic alcohols, the hydroxyl group can direct the epoxidizing agent to the same face of the ring, resulting in high syn-stereoselectivity. researchgate.net While the bromo group in this compound does not direct via hydrogen bonding, its steric and electronic properties can still influence the facial selectivity of the epoxidation.
| Reaction | Reagent | Mechanism | Stereochemical Outcome |
|---|---|---|---|
| Bromination | Br₂ | Cyclic Bromonium Ion | Anti-addition |
| Dihydroxylation | OsO₄ followed by NaHSO₃ | Concerted [3+2] Cycloaddition | Syn-addition |
| Epoxidation | m-CPBA (meta-Chloroperoxybenzoic acid) | Concerted "Butterfly" Transition State | Syn-addition |
Regioselectivity Influences in Functional Group Interconversions
Functional group interconversions involving the bromine atom at the allylic C4 position are governed by the competition between different nucleophilic substitution mechanisms, each with distinct regiochemical implications. The choice between bimolecular (Sₙ2), unimolecular (Sₙ1), and allylic rearrangement (Sₙ2') pathways is dependent on the nucleophile, solvent, and reaction conditions. smolecule.com
The Sₙ2 mechanism involves a backside attack by the nucleophile at the C4 carbon, leading to an inversion of stereochemistry at that center and substitution only at the original position. In contrast, the Sₙ1 pathway proceeds through an allylic carbocation intermediate. smolecule.com This carbocation is stabilized by resonance, with the positive charge delocalized between C4 and C2. Consequently, the nucleophile can attack at either of these positions, leading to a mixture of two constitutional isomers: the direct substitution product (4-substituted-1-cyclohexene) and the allylic rearrangement product (2-substituted-1-cyclohexene). smolecule.commasterorganicchemistry.com The stability afforded by resonance makes the Sₙ1 pathway more favorable for this compound than for a typical secondary alkyl halide. smolecule.com
The Sₙ2' mechanism, or allylic rearrangement, involves the nucleophile attacking the double bond at the C2 position in a concerted fashion, displacing the bromide ion from C4 and causing a shift of the double bond. This also results in the rearranged product. The regioselectivity is therefore a critical consideration in synthetic planning, as different conditions can be used to favor one product over another.
| Mechanism | Site of Nucleophilic Attack | Product(s) | Key Intermediate |
|---|---|---|---|
| Sₙ2 | C4 (anti to C-Br bond) | 4-substituted-1-cyclohexene | Pentacoordinate transition state |
| Sₙ1 | C4 or C2 | Mixture of 4- and 2-substituted-1-cyclohexene | Resonance-stabilized allylic carbocation |
| Sₙ2' | C2 | 2-substituted-1-cyclohexene | Concerted transition state |
Dynamic Stereochemistry and Conformational Analysis of Derivatives
The cyclohexene ring is not planar and exists in a dynamic equilibrium between two half-chair conformations. For substituted cyclohexenes, the substituents can occupy pseudo-axial or pseudo-equatorial positions. These conformers can interconvert rapidly at room temperature through a ring-flipping process.
In this compound, the bromine atom can be in either a pseudo-axial or a pseudo-equatorial position. Unlike in substituted cyclohexanes where bulky groups strongly prefer the equatorial position to avoid steric strain from 1,3-diaxial interactions, the energetic difference in this compound is much more subtle. libretexts.orglibretexts.org Studies have revealed that for 4-bromocyclohexene, the conformational enthalpy favors the axial isomer, though by a very small margin of only 50 cal/mol. This near-equal energy of the two conformers means that both are significantly populated at equilibrium.
The energy barrier for the interconversion between these half-chair conformers has been determined through NMR spectroscopy. This dynamic behavior is a key feature of the stereochemistry of its derivatives.
| Parameter | Value for this compound | Significance |
|---|---|---|
| Preferred Conformation | Half-Chair | Minimizes torsional and angle strain in the ring. |
| ΔH (Axial vs. Equatorial Br) | ~50 cal/mol (favoring axial) | Indicates a nearly equal population of both conformers at equilibrium. |
| Interconversion Barrier (ΔG‡) | 6.3 kcal/mol | Represents the energy required for the ring to flip between the two half-chair forms. |
Chiral Induction and Asymmetric Synthesis Leveraging this compound
Asymmetric synthesis aims to convert an achiral starting material into a chiral product where one enantiomer is formed in excess. cram.com Since the bromine atom is at a stereocenter, this compound is a chiral molecule that exists as a racemic mixture of (R)- and (S)-enantiomers. This inherent chirality can be leveraged for chiral induction in more complex molecules.
One strategy is kinetic resolution. In this approach, a chiral reagent or catalyst is used to react at different rates with the two enantiomers of this compound. For example, a chiral epoxidizing agent could preferentially react with one enantiomer, leaving the unreacted starting material enriched in the other enantiomer. The resulting epoxide would also be enantiomerically enriched. This principle has been demonstrated in the microbial epoxidation of the related acyclic compound, 4-bromo-1-butene, where the presence of the bromine atom influenced the stereochemical course of the reaction, yielding epoxides in predominantly the 2R-form. researchgate.net A similar enzymatic or catalyst-controlled reaction with this compound could provide a route to optically active derivatives.
Furthermore, once the enantiomers of this compound are resolved or an enantiomerically enriched sample is obtained, it can serve as a chiral building block. The stereocenter at C4 can be used to direct the stereochemistry of subsequent reactions at other positions on the ring. For instance, the annulation of a new ring onto the cyclohexene framework could be influenced by the stereochemistry at the bromine-bearing carbon, leading to high 1,4-asymmetric induction. rsc.org This allows the transfer of stereochemical information from the starting material to the final product, a fundamental strategy in the asymmetric synthesis of complex natural products and pharmaceuticals.
Current Challenges and Future Perspectives in 4 Bromo 1 Cyclohexene Research
Development of Sustainable and Green Synthetic Routes for Halogenated Cyclohexenes
The chemical industry is increasingly shifting towards "green chemistry" to minimize its environmental impact. dergipark.org.trignited.in Traditional methods for synthesizing halogenated compounds often rely on hazardous reagents and generate significant waste, prompting the development of more sustainable alternatives. nih.govrsc.org
A primary challenge in the green synthesis of compounds like 4-Bromo-1-cyclohexene is the replacement of conventional, often toxic, organic solvents with environmentally benign alternatives such as water, ionic liquids, or supercritical fluids. chemistryjournals.netiwu.edu Another significant hurdle is the high energy consumption and harsh reaction conditions associated with many classical halogenation methods.
Future research in this area is focused on several key strategies:
Biocatalysis: The use of enzymes, such as halogenases, offers a promising avenue for the regioselective halogenation of organic molecules under mild conditions. nih.govnih.gov These enzymatic processes can significantly reduce the environmental footprint compared to traditional chemical methods. nih.gov
Alternative Reagents: The development of safer and more environmentally friendly halogenating agents is a critical area of research. researchgate.net This includes exploring the use of sodium halides as a source of electrophilic halogens in greener solvents like ethanol (B145695). cornell.edu
Process Optimization: A holistic approach that considers the entire life cycle of the synthetic process is essential for true sustainability. rsc.org This includes improving atom economy, reducing the number of synthetic steps, and designing processes that minimize waste generation. dergipark.org.trtudelft.nl
The successful implementation of these green synthetic routes not only addresses environmental concerns but also offers economic benefits through increased efficiency and reduced waste management costs. ijnc.irharvard.edu
Advanced Catalytic Systems for Highly Selective Transformations
Achieving high selectivity in chemical reactions is a fundamental goal in organic synthesis, as it minimizes the formation of unwanted byproducts and simplifies purification processes. For this compound, with its reactive double bond and C-Br bond, developing catalytic systems that can selectively target one functional group over the other is a significant challenge.
Recent advancements in catalysis offer promising solutions:
Transition-Metal Catalysis: Catalysts based on metals like palladium, rhodium, and manganese have shown remarkable efficacy in a variety of transformations, including C-H bond functionalization and cross-coupling reactions. nih.govmdpi.comacs.org These systems can be fine-tuned by modifying the ligands to control the chemo-, regio-, and stereoselectivity of reactions involving halogenated cyclohexenes. nih.gov For instance, palladium-catalyzed Heck reactions allow for the coupling of this compound with alkenes to form substituted cyclohexene (B86901) derivatives. smolecule.com
Photocatalysis: Visible-light-mediated photocatalysis has emerged as a powerful tool for organic synthesis, enabling reactions to proceed under mild conditions. mdpi.comnih.gov This approach can be utilized for various halogenation and C-Br bond functionalization reactions, offering a more sustainable alternative to traditional methods that often require high temperatures and stoichiometric reagents. mdpi.com
Enzyme Catalysis: As mentioned in the context of green synthesis, enzymes can provide unparalleled selectivity in halogenation and other transformations. nih.gov The inherent specificity of enzymes can be harnessed to achieve highly selective modifications of the this compound scaffold.
Future research will likely focus on the development of novel catalysts with enhanced activity and selectivity, as well as the design of catalytic systems that can perform multiple transformations in a single pot, further increasing the efficiency of synthetic processes.
Integration of Machine Learning and Artificial Intelligence in Reaction Prediction and Optimization
The application of AI and ML in the context of this compound research can be envisioned in several ways:
Reaction Prediction: ML models can be trained on large datasets of known reactions to predict the outcome of new chemical transformations. nih.govnips.cc This can help chemists to identify promising reaction conditions and to avoid unproductive experiments, thereby saving time and resources. stanford.edunih.gov
Optimization of Reaction Conditions: Finding the optimal conditions for a chemical reaction can be a laborious process. semanticscholar.org AI-driven algorithms can efficiently explore the multidimensional parameter space of a reaction (e.g., temperature, solvent, catalyst, and reagents) to identify the conditions that maximize the yield and selectivity of the desired product. semanticscholar.orgchemintelligence.com
Synthesis Planning: AI tools are being developed to assist in the design of synthetic routes to complex molecules. iscientific.org By analyzing vast networks of chemical reactions, these tools can propose novel and efficient pathways for the synthesis of derivatives of this compound.
While the application of AI and ML in chemistry is still in its early stages, it holds immense potential to revolutionize the way chemical research is conducted. mdpi.comeurekalert.org The integration of these computational tools with experimental workflows will undoubtedly lead to faster and more efficient development of new synthetic methodologies for this compound and other important chemical compounds. mdpi.com
Exploration of Novel Reaction Pathways and Reagents for C-Br Bond Functionalization
The carbon-bromine (C-Br) bond in this compound is a key functional group that allows for a wide range of chemical transformations. smolecule.com While many reactions involving the C-Br bond are well-established, there is a continuous drive to discover novel reaction pathways and reagents that offer new possibilities for molecular construction.
Current research in this area is focused on:
Developing New Reagents: The invention of novel reagents can open up new avenues for chemical reactivity. For example, the development of N-bromoamide reagents has provided more convenient and easier-to-handle alternatives to molecular bromine for bromination reactions. rsc.org
Exploring Unconventional Reaction Mechanisms: Researchers are investigating new ways to activate the C-Br bond to enable previously inaccessible transformations. This includes exploring radical-mediated reactions and skeletal reorganizations that can lead to the formation of complex cyclic structures. nih.gov
Late-Stage Functionalization: The ability to introduce functional groups into a molecule at a late stage of the synthesis is highly desirable, as it allows for the rapid generation of a diverse range of analogs. New methods for the late-stage functionalization of the C-Br bond in complex molecules derived from this compound are being actively pursued.
The discovery of novel reaction pathways and reagents for C-Br bond functionalization will continue to expand the synthetic utility of this compound, enabling the creation of new and complex molecules with potential applications in various fields of science.
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for 4-Bromo-1-cyclohexene, and how do reaction conditions influence yield?
- Methodology : Bromination of cyclohexene derivatives using Br₂ in non-polar solvents (e.g., CCl₄ or CH₂Cl₂) under controlled temperatures (0–25°C) ensures regioselectivity at the 1-position. Continuous flow reactors improve scalability and reproducibility in industrial settings .
- Key Parameters : Solvent polarity, temperature control, and catalyst selection (e.g., Lewis acids like FeCl₃) to minimize diastereomer formation.
Q. How can researchers safely handle and store this compound in laboratory settings?
- Safety Protocols : Use flame-resistant clothing, nitrile gloves, and fume hoods to avoid inhalation or skin contact. Store in amber glass bottles under inert gas (N₂/Ar) at 2–8°C to prevent degradation .
- Emergency Response : For spills, neutralize with sodium bicarbonate and adsorb using inert materials (e.g., vermiculite).
Q. What spectroscopic techniques are most effective for characterizing this compound?
- Analytical Methods :
- ¹H/¹³C NMR : Identify substituent positions via coupling patterns (e.g., allylic bromine deshielding at δ ~5.5 ppm for cyclohexene protons) .
- GC-MS : Assess purity (>97%) and detect trace impurities .
Advanced Research Questions
Q. How do steric and electronic effects of substituents (e.g., methyl groups) alter the reactivity of brominated cyclohexenes in cross-coupling reactions?
- Mechanistic Insight : Steric hindrance from 4,4-dimethyl substituents reduces nucleophilic substitution rates but enhances elimination pathways under basic conditions (e.g., KOtBu in t-BuOH) .
- Experimental Design : Compare reaction kinetics of this compound with analogs (e.g., 4-Bromo-4-methylcyclohexene) using Arrhenius plots to quantify steric contributions .
Q. What computational tools can predict feasible synthetic pathways or reaction outcomes for this compound derivatives?
- AI-Driven Approaches : Retrosynthesis tools (e.g., Reaxys, Pistachio) leverage reaction databases to propose routes for functionalized derivatives, such as quaternary ammonium salts or allylic alcohols .
- DFT Calculations : Model transition states for bromine displacement reactions to optimize catalyst selection (e.g., Pd vs. Cu) in Suzuki-Miyaura couplings .
Q. How should researchers resolve contradictions in reported reaction yields or spectroscopic data for this compound derivatives?
- Data Analysis Framework :
Validate experimental conditions (e.g., solvent purity, reaction time).
Cross-reference with high-quality datasets (PubChem, CAS Common Chemistry) .
Use statistical tools (e.g., ANOVA) to identify outliers in replicated studies .
Q. What strategies enable selective functionalization of this compound for complex molecule synthesis?
- Case Study :
- Step 1 : Grignard addition to the cyclohexene ring at low temperatures (−78°C) to preserve the bromine substituent.
- Step 2 : Pd-catalyzed cross-coupling (e.g., Heck reaction) to introduce aryl/vinyl groups .
Application-Oriented Questions
Q. How is this compound utilized in studying enzyme-catalyzed halogenation mechanisms?
- Biological Relevance : Acts as a substrate analog to probe halogenase enzyme specificity. Monitor kinetic isotope effects (KIEs) using deuterated analogs to elucidate catalytic steps .
Q. What role does this compound play in polymer chemistry?
- Functionalization : Serve as a monomer in ring-opening metathesis polymerization (ROMP) to create brominated polycyclohexenes. Characterize thermal stability (TGA) and glass transition temperatures (DSC) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
